LOXL2 Inhibitory Potency: Direct Head-to-Head Comparison Reveals 3.3-Fold Difference from N-Unsubstituted Analog
In the identical LOXL2 amine oxidase activity assay (measuring Amplex Red fluorescence using conditioned media from CHO cells stably expressing recombinant human LOXL2), the target compound, 2-(aminomethyl)-1-methylquinolin-4(1H)-one hydrochloride (519 protein, Compound 1-2), exhibits an IC50 of 1,000 nM, whereas the N-unsubstituted analog, 2-(aminomethyl)quinolin-4(1H)-one hydrochloride (Compound 1-1), achieves an IC50 of 300 nM [1]. This represents a 3.3-fold reduction in potency attributable solely to N-1 methylation. Both compounds appear in US Patent 11058676, establishing a direct, internally controlled comparison [2].
| Evidence Dimension | LOXL2 amine oxidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1,000 nM (1.0 μM) |
| Comparator Or Baseline | Compound 1-1 (2-(aminomethyl)quinolin-4(1H)-one HCl): 300 nM (0.3 μM) |
| Quantified Difference | 3.3-fold lower potency for the N-methylated target |
| Conditions | Recombinant human LOXL2 expressed in CHO cells; Amplex Red fluorescence detection of H2O2 production; identical assay protocol per US11058676 |
Why This Matters
Researchers studying the SAR of LOXL2 inhibitors need the exact N-methylated analog to establish the role of N-1 substitution on target engagement; substituting the N-unsubstituted analog would yield a 3.3-fold potency overestimation, compromising data integrity.
- [1] BindingDB BDBM511280 (Compound 1-2, IC50 = 1,000 nM); BindingDB BDBM511067 (Compound 1-1, IC50 = 300 nM). https://bindingdb.org/ View Source
- [2] Hutchinson, J. H., et al. U.S. Patent 11,058,676 B2: Quinolinone lysyl oxidase-like 2 inhibitors and uses thereof. https://patents.google.com/patent/US11058676 View Source
